N-cyclopropyl-5-iodopyrimidin-2-amine
Description
N-cyclopropyl-5-iodopyrimidin-2-amine is a halogenated pyrimidine derivative featuring a cyclopropylamine substituent at the 2-position and an iodine atom at the 5-position of the pyrimidine ring. The cyclopropyl group in the target compound likely introduces steric and electronic modifications, altering crystallization behavior and reactivity compared to simpler analogs.
Properties
IUPAC Name |
N-cyclopropyl-5-iodopyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCAFSXWONXEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-5-iodopyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 5-iodo-2-aminopyrimidine with cyclopropylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-cyclopropyl-5-iodopyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The iodine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form N-cyclopropyl-5-iodopyrimidin-2-one. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of N-cyclopropyl-5-aminopyrimidine. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Scientific Research Applications
N-cyclopropyl-5-iodopyrimidin-2-amine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives may exhibit enhanced properties, making them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-iodopyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Halogen Substitution: Iodo vs. Chloro Derivatives
- Impact of Halogen: Iodine: Larger atomic radius (1.98 Å vs. The polarizable iodine may enhance participation in halogen bonding or Ag(I) coordination, as seen in Ag(I) polymers with 5-iodopyrimidin-2-amine . Chlorine: Higher electronegativity (3.0 vs. 2.5 for I) may stabilize the pyrimidine ring electronically but offers weaker coordination ability.
Cycloalkyl Substituent Variations
- Cyclopropyl vs. Cyclopentyl: Cyclopropyl’s strain (~27 kcal/mol) may facilitate ring-opening reactions or conformational flexibility.
Core Heterocycle: Pyrimidine vs. Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
